Cas no 215949-50-1 (3-methyl-4-(pyridin-4-yl)benzoic acid)
3-methyl-4-(pyridin-4-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 3-methyl-4-(4-pyridinyl)-
- 3-methyl-4-(pyridin-4-yl)benzoic acid
- A1-31314
- 3-methyl-4-pyridin-4-ylbenzoic acid
- Z1509026884
- G52859
- 215949-50-1
- 3-methyl-4-(4-pyridyl)benzoic acid
- PMVOSLOCKMQPJD-UHFFFAOYSA-N
- EN300-191191
- 3-Methyl-4-(4-pyridinyl)benzoic acid
- SCHEMBL4429178
- DB-194167
-
- MDL: MFCD15477127
- Inchi: 1S/C13H11NO2/c1-9-8-11(13(15)16)2-3-12(9)10-4-6-14-7-5-10/h2-8H,1H3,(H,15,16)
- InChI Key: PMVOSLOCKMQPJD-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(C2C=CN=CC=2)=C(C)C=1)=O
Computed Properties
- Exact Mass: 213.07903
- Monoisotopic Mass: 213.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- PSA: 50.19
3-methyl-4-(pyridin-4-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 225803-5g |
3-Methyl-4-(pyridin-4-yl)benzoic acid, 95% |
215949-50-1 | 95% | 5g |
$1733.00 | 2023-09-10 | |
| Alichem | A010012443-250mg |
3-Methyl-4-(pyridin-4-yl)benzoic acid |
215949-50-1 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A010012443-500mg |
3-Methyl-4-(pyridin-4-yl)benzoic acid |
215949-50-1 | 97% | 500mg |
$815.00 | 2023-09-02 | |
| Alichem | A010012443-1g |
3-Methyl-4-(pyridin-4-yl)benzoic acid |
215949-50-1 | 97% | 1g |
$1460.20 | 2023-09-02 | |
| Enamine | EN300-191191-0.05g |
3-methyl-4-(pyridin-4-yl)benzoic acid |
215949-50-1 | 95.0% | 0.05g |
$101.0 | 2025-02-20 | |
| Enamine | EN300-191191-0.1g |
3-methyl-4-(pyridin-4-yl)benzoic acid |
215949-50-1 | 95.0% | 0.1g |
$152.0 | 2025-02-20 | |
| Enamine | EN300-191191-0.25g |
3-methyl-4-(pyridin-4-yl)benzoic acid |
215949-50-1 | 95.0% | 0.25g |
$216.0 | 2025-02-20 | |
| Enamine | EN300-191191-0.5g |
3-methyl-4-(pyridin-4-yl)benzoic acid |
215949-50-1 | 95.0% | 0.5g |
$407.0 | 2025-02-20 | |
| Enamine | EN300-191191-1.0g |
3-methyl-4-(pyridin-4-yl)benzoic acid |
215949-50-1 | 95.0% | 1.0g |
$528.0 | 2025-02-20 | |
| Enamine | EN300-191191-2.5g |
3-methyl-4-(pyridin-4-yl)benzoic acid |
215949-50-1 | 95.0% | 2.5g |
$1034.0 | 2025-02-20 |
3-methyl-4-(pyridin-4-yl)benzoic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-methyl-4-(pyridin-4-yl)benzoic acid
3-Methyl-4-(Pyridin-4-Yl)Benzoic Acid (CAS No. 215949-50-1): A Comprehensive Overview
3-Methyl-4-(pyridin-4-yl)benzoic acid, also known by its CAS number 215949-50-1, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This benzoic acid derivative has garnered attention due to its unique structural features and potential applications in drug development and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings related to this compound.
The molecular structure of 3-methyl-4-(pyridin-4-yl)benzoic acid consists of a benzoic acid backbone with a methyl group at the 3-position and a pyridin-4-yl substituent at the 4-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile building block for further chemical modifications. The pyridine ring introduces aromaticity and potential hydrogen bonding capabilities, while the methyl group adds hydrophobicity, balancing the molecule's solubility properties.
Recent studies have highlighted the importance of 3-methyl-4-(pyridin-4-yl)benzoic acid in medicinal chemistry. Researchers have explored its role as a lead compound in the development of new drugs targeting various therapeutic areas. For instance, investigations into its ability to modulate enzyme activity or bind to specific receptors have shown promising results. One notable study published in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory effects on a key enzyme involved in neurodegenerative diseases, suggesting its potential as a lead for drug discovery.
In terms of synthesis, several methods have been reported for the preparation of 3-methyl-4-(pyridin-4-yl)benzoic acid. Traditional approaches involve multi-step reactions, including Friedel-Crafts acylation followed by functional group transformations. However, recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly syntheses. For example, the use of palladium-catalyzed cross-coupling reactions has significantly streamlined the synthesis process, reducing both time and cost.
The application of 3-methyl-4-(pyridin-4-yL)benzoic acid extends beyond pharmaceuticals. Its unique electronic properties make it an attractive candidate for use in organic electronics. Researchers have investigated its potential as an electron transport material in organic photovoltaics (OPVs). Preliminary results indicate that incorporating this compound into OPV devices can enhance charge transport efficiency, paving the way for more efficient solar cells.
In addition to its chemical applications, recent studies have focused on understanding the environmental impact and toxicological profile of 3-methyl-4-(pyridin-yL)benzoic acid. Assessments conducted in 2023 suggest that under standard conditions, the compound exhibits low toxicity to aquatic organisms. However, further research is required to fully characterize its environmental fate and potential risks.
The versatility of 3-methyl-4-(pyridin-yL)benzoic acid continues to drive innovation across multiple disciplines. Its role as a key intermediate in drug discovery, combined with its potential in materials science, underscores its importance in contemporary chemical research. As new synthetic methods emerge and novel applications are explored, this compound is poised to make significant contributions to both academic and industrial advancements.
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